Product packaging for sym-Di-o-tolylurea(Cat. No.:CAS No. 617-07-2)

sym-Di-o-tolylurea

Cat. No.: B1617340
CAS No.: 617-07-2
M. Wt: 240.3 g/mol
InChI Key: WVYBLYKUAKXDLA-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Substituted Urea (B33335) Compounds

Substituted ureas are a significant class of organic compounds that have garnered considerable attention across various scientific disciplines, including pharmaceuticals, agriculture, and material science. researchgate.netbenthamdirect.com These compounds are derivatives of urea, characterized by the replacement of one or more hydrogen atoms on the nitrogen atoms with other functional groups. The urea moiety's ability to form strong hydrogen bonds is a key feature influencing the properties and applications of its derivatives. researchgate.net N,N'-diarylureas, a specific subclass of substituted ureas, feature two aryl groups attached to the nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of functional molecules, from potent anti-cancer agents to highly effective herbicides. nih.govmdpi.comresearchgate.net The electronic and steric properties of the aryl substituents can be systematically modified to fine-tune the biological activity and physical characteristics of the resulting diarylurea. nih.gov

Rationale for Focused Academic Inquiry on sym-Di-o-tolylurea

Among the vast family of diarylureas, this compound, also known as 1,3-bis(2-methylphenyl)urea, presents a compelling case for focused academic investigation. Its symmetrical structure, featuring two o-tolyl groups, imparts specific conformational preferences and intermolecular interaction capabilities. This unique architecture makes it an excellent model compound for studying fundamental concepts in supramolecular chemistry, such as self-assembly and molecular recognition. ias.ac.inmdpi.com The presence of the methyl groups in the ortho position introduces steric hindrance that influences the planarity of the urea backbone and the rotational freedom of the aryl rings, thereby affecting its crystal packing and binding properties. vulcanchem.com Furthermore, the N-H protons of the urea functionality in this compound are crucial for its role as a hydrogen-bond donor, enabling it to participate in the formation of ordered supramolecular structures. researchgate.netresearchgate.net

Historical and Contemporary Perspectives on Urea Chemistry Relevant to this compound

The history of urea chemistry dates back to 1828 when Friedrich Wöhler's synthesis of urea from inorganic precursors marked a pivotal moment in the history of chemistry. arkat-usa.org The synthesis of substituted ureas, including diarylureas, has evolved significantly since then. Early methods often involved the reaction of primary aromatic amines with phosgene (B1210022), a highly toxic reagent. vulcanchem.com For instance, the reaction of o-toluidine (B26562) with phosgene yields this compound. vulcanchem.com Another classical approach involves heating urea with an excess of a primary aromatic amine. sciencemadness.org In the case of this compound, heating o-toluidine and urea at 160°C for several hours produces the desired compound with a good yield. sciencemadness.org

Contemporary research has focused on developing more environmentally friendly and efficient synthetic routes. arkat-usa.orgtandfonline.com These modern methods often utilize safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI). nih.gov The development of phosgene-free methods is a significant advancement in the sustainable synthesis of diarylureas. arkat-usa.org Beyond synthesis, modern research explores the diverse applications of diarylureas. For example, some diarylurea derivatives are investigated for their potential as anion receptors, capable of selectively binding to specific anions through hydrogen bonding interactions. mdpi.comnih.govrsc.org The ability of the urea moiety to act as a hydrogen-bond donor is central to this application. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B1617340 sym-Di-o-tolylurea CAS No. 617-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-methylphenyl)urea
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InChI

InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBLYKUAKXDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060671
Record name Urea, N,N'-bis(2-methylphenyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

617-07-2
Record name N,N′-Bis(2-methylphenyl)urea
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Record name o-Ditolylurea
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Reactivity and Reaction Pathways Involving Sym Di O Tolylurea

Reactions with Isocyanates: Biuret (B89757) Formation

A key reaction of substituted ureas, including sym-di-o-tolylurea, is the addition to isocyanates to form biurets. This reaction involves the nucleophilic attack of one of the urea's nitrogen atoms on the electrophilic carbon of the isocyanate group.

The general reaction is as follows: R-NH-CO-NH-R + R'-NCO → R-NH-CO-N(R)-CO-NH-R'

In the specific case of this compound reacting with an isocyanate like o-tolyl isocyanate, a tri-substituted biuret is formed. This reaction is particularly relevant in the context of polyurethane chemistry, where the formation of biuret crosslinks can modify the properties of the resulting polymer. The reaction is typically carried out at elevated temperatures. research-solution.com

The kinetics of the reaction between isocyanates and ureas to form biurets are influenced by several factors, including the structure of the reactants, the solvent, and the presence of catalysts. Generally, the reaction follows second-order kinetics. scribd.com The rate of reaction is dependent on the nucleophilicity of the urea (B33335) and the electrophilicity of the isocyanate.

For this compound, the presence of the electron-donating methyl groups in the ortho position on the phenyl rings increases the electron density on the nitrogen atoms, which should enhance their nucleophilicity. However, the steric bulk of the o-tolyl groups can hinder the approach of the isocyanate to the nitrogen atom, thus decreasing the reaction rate compared to less hindered ureas.

Studies on analogous systems have shown that the reactivity of isocyanates is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the isocyanate increase its reactivity, while electron-donating groups decrease it. Conversely, electron-donating groups on the amine or urea increase its nucleophilicity and reactivity. scribd.com The reaction to form biurets can be catalyzed by various compounds, including bases and organometallic complexes. research-solution.com

The table below summarizes the expected qualitative effects of substituents on the rate of biuret formation, based on general principles of organic chemistry.

ReactantSubstituent Effect on RateRationale
Diarylurea Electron-donating groups (e.g., methyl)Increase rate (increase nucleophilicity)
Electron-withdrawing groupsDecrease rate (decrease nucleophilicity)
Steric hindrance (e.g., ortho substituents)Decrease rate (steric hindrance)
Isocyanate Electron-donating groupsDecrease rate (decrease electrophilicity)
Electron-withdrawing groupsIncrease rate (increase electrophilicity)

Participation in Derivatization Reactions for Analytical or Synthetic Purposes

While specific derivatization reactions for this compound are not extensively documented in readily available literature, diaryl ureas in general can be derivatized for analytical purposes, such as to enhance their detectability in chromatographic methods like HPLC or GC. researchgate.netnih.gov Derivatization typically targets the N-H groups of the urea moiety.

For example, acylation or silylation are common derivatization techniques for compounds containing N-H bonds. greyhoundchrom.com These reactions would replace the hydrogen atoms on the nitrogen with other functional groups, which can improve the volatility of the compound for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

From a synthetic standpoint, the N-H bonds of this compound can be functionalized through reactions such as alkylation or arylation to produce more complex, unsymmetrical ureas. These reactions typically require a strong base to deprotonate the urea nitrogen, followed by reaction with an electrophile like an alkyl halide or an aryl halide (often in the presence of a transition metal catalyst for the latter).

Role as an Intermediate or Byproduct in Related Synthetic Transformations (e.g., from sym N,N'-di(2-tolyl)thiourea)

This compound can be formed as a byproduct in certain synthetic transformations. A notable example is the synthesis of its corresponding thiourea (B124793), sym-N,N'-di(2-tolyl)thiourea. In processes where o-toluidine (B26562) is reacted with a thiocarbonyl source, such as thiophosgene (B130339) or by the desulfurization of a dithiocarbamate, the corresponding urea can be formed if water is present.

Furthermore, sym-N,N'-di(2-tolyl)thiourea can be converted to this compound. This transformation can occur under oxidative conditions or via reaction with certain reagents that facilitate the exchange of the sulfur atom for an oxygen atom. For instance, the reaction of sym N,N′-di(2-tolyl)thiourea with potassium superoxide (B77818) (KO2) has been shown to afford sym N,N′-di(2-tolyl)urea as a byproduct.

In the synthesis of o-tolylthiourea (B1334601) from o-toluidine and ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, N,N'-di-o-tolylthiourea is a known byproduct. google.com The corresponding urea can also be formed under these conditions, particularly if water is not rigorously excluded.

The following table outlines some reactions where this compound can appear as a product or byproduct.

Starting Material(s)Reagents/ConditionsRole of this compound
o-Toluidine + Phosgene (B1210022) (or equivalent)-Main Product
sym-N,N'-di(2-tolyl)thioureaOxidizing agents (e.g., H2O2, KMnO4)Main Product
sym-N,N'-di(2-tolyl)thioureaKO2Byproduct
o-Toluidine + Ammonium ThiocyanateAcid, HeatPotential Byproduct

Mechanisms of Urea Functionalization and Cyclization (Drawing from related urea derivatives)

The functionalization of diaryl ureas like this compound can lead to the formation of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of the urea nitrogen atoms and the ortho substituents on the aryl rings.

One general pathway for the cyclization of diaryl ureas involves intramolecular C-H activation and C-N bond formation, often catalyzed by transition metals like palladium or rhodium. For a diaryl urea with ortho substituents, these substituents can be involved in the cyclization. For example, if the ortho position contains a group amenable to cyclization (e.g., a vinyl or ethynyl (B1212043) group), an intramolecular reaction can lead to the formation of a fused heterocyclic system.

Another approach involves the initial functionalization of the urea nitrogens, followed by cyclization. For example, N-alkylation with a bifunctional electrophile can introduce a tether that subsequently cyclizes onto one of the aryl rings.

Drawing from the chemistry of related ureas, intramolecular cyclization can be triggered by various means:

Palladium-catalyzed C-H amination: In this type of reaction, a Pd catalyst can facilitate the intramolecular coupling of a urea N-H bond with a C-H bond on one of the aryl rings, leading to the formation of a phenazine-like or other fused heterocyclic structures.

Pictet-Spengler type reactions: If the ortho-substituent on the tolyl group is an aldehyde or a group that can be converted to an aldehyde, an intramolecular cyclization analogous to the Pictet-Spengler reaction could occur, leading to the formation of a dihydroquinazolinone derivative after oxidation.

Radical cyclizations: Radical reactions can also be employed to form C-C or C-N bonds, leading to cyclized products. For instance, a radical generated on an ortho-substituent could add to the urea carbonyl or one of the aryl rings to initiate cyclization.

The specific mechanism would be highly dependent on the reaction conditions and the nature of any additional functional groups on the this compound molecule.

Supramolecular Chemistry and Molecular Recognition of Sym Di O Tolylurea Derivatives

Non-Covalent Interactions in sym-Di-o-tolylurea Systems

The supramolecular chemistry of this compound is fundamentally governed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the three-dimensional structures and recognition properties of these molecules.

Aromatic Stacking Interactions

Aromatic stacking, also known as π-π stacking, is another crucial non-covalent interaction in systems containing this compound. encyclopedia.pubresearchgate.net These interactions occur between the aromatic tolyl rings and can significantly influence the conformation and stability of molecular assemblies. encyclopedia.pubnih.gov The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). encyclopedia.pub A parallel displaced arrangement is often favored as it minimizes repulsive interactions. encyclopedia.pub

The strength of these stacking interactions is a delicate balance of electrostatic and dispersion forces. encyclopedia.pub Electron-withdrawing or electron-donating substituents on the aromatic rings can modulate the electron density of the π-system, thereby altering the strength of the stacking interaction. encyclopedia.pub For instance, studies on related systems have shown that aryl rings with electron-withdrawing groups can lead to more favorable sandwich π-stacking interactions. encyclopedia.pub These interactions are not only important for the solid-state structure but also play a role in stabilizing protein structures and in molecular recognition processes in biological systems. researchgate.netnih.gov

Electrostatic and Van der Waals Forces

Underlying all intermolecular interactions are the fundamental forces of electrostatics and van der Waals interactions. thermopedia.combrilliant.org Van der Waals forces are a general term for the attractive or repulsive forces between molecular entities that are not due to covalent bonds or electrostatic interactions between ions. iupac.org These forces include dipole-dipole interactions, dipole-induced dipole interactions, and the ubiquitous London dispersion forces, which arise from temporary fluctuations in electron density. thermopedia.combrilliant.orgiupac.org

Host-Guest Chemistry Applications

The well-defined structure and array of non-covalent interaction sites make urea (B33335) derivatives, including this compound, excellent candidates for applications in host-guest chemistry. rsc.orgmdpi.comresearchgate.net This field of supramolecular chemistry focuses on the design of host molecules that can selectively bind to specific guest molecules or ions. rsc.orgmdpi.comresearchgate.net

Design Principles for Urea-Based Hosts

The design of effective urea-based hosts for anions hinges on several key principles. A central concept is preorganization, where the host molecule is synthesized in a conformation that is complementary to the target guest, minimizing the entropic penalty upon binding. researchgate.netnih.gov The urea group itself is a powerful recognition motif due to its ability to form two parallel hydrogen bonds with the oxygen atoms of oxoanions or chelate spherical anions. researchgate.net

The binding affinity of urea-based hosts can be enhanced by increasing the acidity of the N-H protons. This is often achieved by attaching electron-withdrawing groups to the host's framework. nih.gov The choice of the linker connecting multiple urea groups is also critical. Rigid linkers can create well-defined binding cavities, while flexible linkers allow for induced-fit binding to a wider range of guests. acs.org The incorporation of chromophores into the host structure can enable the colorimetric or fluorometric sensing of guest binding. acs.org

Anion Binding and Recognition Properties of Urea Scaffolds

Urea scaffolds have been extensively utilized in the design of synthetic receptors for anions due to their ability to form strong and directional hydrogen bonds under neutral conditions. researchgate.netacs.org The two N-H groups of the urea moiety can act as a bidentate hydrogen-bond donor, leading to stable complexes with various anions, particularly oxoanions like carboxylates, phosphates, and sulfates. researchgate.netnd.edu

The selectivity of a urea-based receptor for a particular anion is governed by factors such as the size and shape complementarity between the host's binding cavity and the guest anion. acs.org For instance, receptors with a cleft-like geometry formed by two urea groups can effectively bind a single anionic species. acs.org The binding affinity generally increases with the basicity of the anion. nih.gov The solvent also plays a crucial role, as more competitive solvents can weaken the host-guest interaction. mdpi.com

Table of Anion Binding Data for Selected Urea-Based Hosts

Host CompoundGuest AnionBinding Constant (K) / M⁻¹SolventTechnique
N-3,5-bis-(trifluoromethyl)-phenyl-Ń-4-vinylphenyl ureaBenzoate (BA)8820Acetonitrile (B52724)¹H NMR
N-3,5-bis-(trifluoromethyl)-phenyl-Ń-4-vinylphenyl ureaPhenylphosphonic acid (PPA)7005Acetonitrile¹H NMR
N-3,5-bis-(trifluoromethyl)-phenyl-Ń-4-vinylphenyl ureaPhenylphosphonic acid (PPrA)676Acetonitrile¹H NMR
Thiourea-functionalized molecular cleft (L₁)Fluoride (F⁻)Log K = 4.5DMSOUV-Vis
Urea-functionalized molecular cleft (L₂)Fluoride (F⁻)Log K = 4.2DMSOUV-Vis

Data sourced from various studies on urea-based anion receptors and is intended for illustrative purposes. nih.govfrontiersin.org

Switchable Anion Preference in Molecularly Imprinted Polymers (MIPs)

The design of synthetic receptors with the ability to switch their binding preference for different ions is a significant challenge in host-guest chemistry. acs.orgnih.govdiva-portal.org Molecularly Imprinted Polymers (MIPs) utilizing urea-based functional monomers, which are derivatives of this compound's core structure, have emerged as a promising solution. acs.orgnih.gov These polymers can be engineered to feature an external phospho-sulpho switch that is controlled by small molecule modifiers. acs.orgnih.govresearchgate.net

In one key study, MIPs were created through the hydrogen bond-driven imprinting of anions like phenyl phosphonic acid (PPA), phenyl sulfonic acid (PSA), and benzoic acid (BA). diva-portal.org The functional monomer used was N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea, a structural analog that shares the core urea functionality for anion binding. acs.orgnih.govdiva-portal.org The resulting PPA-imprinted polymers demonstrated strong binding to PPA in acetonitrile. acs.orgdiva-portal.org More importantly, these polymers could bind inorganic phosphate (B84403) (HPO₄²⁻) and sulfate (B86663) (SO₄²⁻) in aqueous buffer solutions, showcasing their utility in more biologically relevant media. acs.orgnih.govdiva-portal.org

The "switchable" nature of these receptors is their most compelling feature. The chromatographic retention of phosphonate (B1237965) versus sulfonate on these polymers could be completely reversed by changing from a basic to an acidic modifier. acs.orgnih.govdiva-portal.org This switch is attributed to template-induced formation of specific diad repeats within the polymer chain, highlighting the roles of both configurational and conformational imprinting in achieving this dynamic selectivity. acs.orgnih.govdiva-portal.org Mechanistic studies confirmed the formation of high-order complexes between the functional monomer and the target anions. diva-portal.org

Table 1: Equilibrium Constants (Keq) for Anion Binding by a PPA-Imprinted Polymer

Anion Binding Medium Equilibrium Constant (Keq) [M⁻¹]
Phenyl Phosphonic Acid (PPA) Acetonitrile 1.8 x 10⁵
Dihydrogen Phosphate (HPO₄²⁻) Aqueous Buffer 2.9 x 10³
Sulfate (SO₄²⁻) Aqueous Buffer 4.5 x 10³

Data sourced from studies on urea-based imprinted polymers. acs.orgnih.govdiva-portal.org

Molecular Self-Assembly and Self-Organization Phenomena

Molecular self-assembly is the process by which molecules spontaneously form ordered structures, a phenomenon central to supramolecular chemistry. oatext.commdpi.com Urea derivatives are particularly adept at self-assembly due to the strong and directional nature of the hydrogen bonds formed by the urea moiety. These interactions guide the molecules to organize into predictable, extended architectures such as tapes or ribbons.

Influence of Substituent Effects on Supramolecular Assembly (e.g., o-Tolyl Steric Hindrance)

The nature and position of substituents on a urea-based scaffold profoundly influence the geometry of its self-assembled structures. The ortho-tolyl groups in this compound introduce significant steric hindrance, which directly impacts the conformation of the molecule and the resulting hydrogen-bonding patterns.

Steric hindrance from bulky substituents near the urea's N-H groups can twist the aryl rings out of the plane of the urea moiety. This twisting alters the accessibility of the hydrogen bond donors and acceptors, thereby controlling the geometry of the final supramolecular assembly. Research into various N,N'-diphenylurea compounds shows that substituent changes can regulate molecular alignment and arrangement in the solid state. researchgate.net For example, the introduction of electron-withdrawing or bulky groups can change which N-H group acts as the better hydrogen bond donor, a factor that dictates the packing in a crystal. researchgate.net

Table 2: Influence of Substituents on Urea Derivative Properties

Compound Type Substituent Feature Primary Influence on Assembly
Photoswitchable bis-tolylurea o-Tolyl groups Provide a distinct NMR signal for diffusion studies and influence the shape of the assembled state. acs.org
N,N'-Diphenylureas with perfluorophenyl groups Phenyl-perfluorophenyl interaction Governs the intermolecular arrangement and hydrogen bond geometry in co-crystals. researchgate.net

Catalytic Applications and Organocatalysis Mediated by Sym Di O Tolylurea Scaffolds

sym-Di-o-tolylurea as an Organocatalyst

This compound functions as an organocatalyst primarily through its capacity to act as a hydrogen-bond donor. The two N-H protons of the urea (B33335) moiety can engage in hydrogen bonding with hydrogen-bond accepting substrates, such as carbonyl compounds, imines, and nitroalkenes. wikipedia.org This interaction polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. The ortho-tolyl groups in this compound introduce steric bulk that can influence the conformational preferences of the catalyst, which in turn can be exploited to control the stereochemical outcome of a reaction. nih.gov

The defined conformation of N,N'-diarylureas is crucial for relaying stereochemical information. nih.gov For instance, in the reduction of an acylurea containing a chiral sulfinyl group, the diastereoselectivity was excellent (dr 95:5), even with the chiral center being several bonds away from the reaction site. nih.gov This remote stereocontrol is attributed to the well-defined conformation of the chiral N,N'-diaryl urea, which leads to a preferential nucleophilic attack from one face of the carbonyl group. nih.gov

While direct studies focusing exclusively on this compound as an organocatalyst are part of a broader class of diaryl ureas, the principles of its catalytic activity can be inferred from studies on structurally similar compounds. For example, o-tolyl isocyanate has been shown to react with sym-ditolylurea in dioxane. scribd.com Furthermore, ortho-palladated arylureas derived from 1-(2-Iodophenyl)-3-p-tolylurea have been synthesized and their catalytic activity in Heck and Suzuki reactions has been demonstrated. acs.orgfigshare.com

Supramolecular Catalysis Concepts Applied to Urea Derivatives

The ability of urea derivatives to form predictable and robust hydrogen-bonding motifs makes them ideal building blocks for supramolecular chemistry and catalysis. nih.govresearchgate.net These non-covalent interactions can be harnessed to construct complex, self-assembled structures that can function as catalysts, often mimicking the efficiency and selectivity of enzymes.

Nanoconfinement within a defined molecular or supramolecular space can significantly enhance reaction rates and selectivity. researchgate.netnih.gov For urea derivatives, incorporating them into larger structures like molecular prisms or metal-organic frameworks (MOFs) can create catalytically active nanosized cavities. researchgate.netresearchgate.net This spatial isolation of the catalytic urea sites can prevent self-aggregation, which often diminishes catalytic activity in solution. researchgate.netacs.org

Catalysis within these confined spaces is driven by molecular recognition. The urea functionalities within the nanocavity can pre-organize substrates through hydrogen bonding, leading to a high effective molarity and lowering the activation energy of the reaction. For example, a self-assembled molecular prism decorated with multiple urea moieties was shown to be an effective heterogeneous catalyst for Michael reactions and Diels-Alder reactions in aqueous media. acs.org The catalytic activity of this prism was superior to that of the individual urea-based ligand, highlighting the benefits of nanoconfinement. acs.org Similarly, a urea-containing MOF, NU-601, has been shown to be an effective hydrogen-bond-donor catalyst for Friedel-Crafts reactions, with the reaction rates being dependent on the size of the substrate, indicating that catalysis occurs within the pores of the framework. researchgate.net

The table below summarizes examples of supramolecular structures based on urea derivatives used in catalysis.

Supramolecular SystemCatalyzed ReactionKey Features
Urea-functionalized molecular prismMichael additions, Diels-Alder reactionsHeterogeneous catalysis in water, enhanced activity due to nanoconfinement. acs.org
Urea-containing MOF (NU-601)Friedel-Crafts reactionSize-selective catalysis, spatial isolation of active sites. researchgate.net

The principles of supramolecular chemistry have also been applied to create molecular machines where the catalytic activity of a urea derivative can be switched on and off by an external stimulus. researchgate.net These systems often involve mechanically interlocked molecules, such as rotaxanes, where the position of a macrocycle can be controlled to either expose or block a catalytic urea site on the axle. nih.gov

In one example, a wpi.edurotaxane molecular shuttle containing a thiourea (B124793) station was designed to be catalytically inactive in its initial state. nih.gov Upon addition of a chemical fuel (trichloroacetic acid), the rotaxane switches to an "ON-state," exposing the thiourea group, which then catalyzes the reduction of a nitrostyrene. nih.gov The consumption of the fuel returns the machine to its "OFF-state," thus stopping the catalysis. nih.gov This demonstrates temporal control over a catalytic process mediated by a urea-based molecular machine.

Role in Enhancing Reaction Selectivity and Activity

The rigid and well-defined conformation of diaryl ureas plays a pivotal role in enhancing both the activity and selectivity of the reactions they catalyze. rsc.org The substitution pattern on the aryl rings significantly influences the catalyst's properties.

The presence of ortho-substituents, as in this compound, can disrupt the planarity of the molecule and pre-organize the urea N-H groups for more effective hydrogen bonding. nih.gov This pre-organization can lead to stronger binding with the substrate and, consequently, higher catalytic activity. The steric hindrance provided by the ortho-tolyl groups can also create a specific chiral environment around the active site, which is crucial for achieving high stereoselectivity in asymmetric catalysis. acs.org N,N'-diarylureas with 2,6-disubstitution on the aryl rings can exist as separable atropisomers due to slow rotation around the Ar-N bonds, and these can exhibit high diastereoselectivity in various reactions. acs.org

The electronic nature of the substituents on the aryl rings also plays a role. Electron-withdrawing groups can increase the acidity of the urea protons, making them stronger hydrogen-bond donors and potentially more active catalysts. wikipedia.org However, a direct correlation between acidity and catalytic effectiveness is not always observed, indicating a complex interplay of factors. wikipedia.orgacs.org

The table below provides examples of how the structure of diaryl ureas influences reaction outcomes.

Diaryl Urea FeatureEffect on CatalysisExample Reaction
Chiral sulfinyl groupRemote stereocontrol (dr 95:5)Reduction of an acylurea. nih.gov
2,6-Disubstituted N-aryl groupsAtropisomerism leading to high diastereoselectivityNucleophilic and electrophilic additions. acs.org
Electron-withdrawing groupsIncreased acidity and hydrogen-bond donor strengthGeneral organocatalysis. wikipedia.org

Advanced Theoretical and Computational Investigations of Sym Di O Tolylurea

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular structures, properties, and reactivity. For a molecule like sym-Di-o-tolylurea, these methods can elucidate electronic structure, predict reaction outcomes, and analyze the subtle forces governing its three-dimensional shape.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. novapublishers.com It is particularly effective for studying reaction mechanisms by calculating the potential energy surface of a chemical reaction, which helps in identifying key structures like intermediates and transition states. acs.orgmdpi.com

For this compound, DFT can be instrumental in understanding its synthesis, such as the reaction between o-toluidine (B26562) and an isocyanate precursor. researchgate.net Calculations can map the energy changes as reactants approach each other, form bonds, and rearrange into the final product.

A chemical reaction rarely proceeds in a single step. Instead, it follows a path that may include one or more transient species known as intermediates and high-energy points known as transition states. DFT calculations are adept at locating the specific geometries of these species along a reaction coordinate. mdpi.com For instance, in a base-catalyzed synthesis of a cyclic urea (B33335), DFT can identify the deprotonated urea intermediate and the subsequent transition state leading to cyclization. acs.org The energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate. ias.ac.in A detailed analysis can reveal how bond lengths and angles change during the transformation from reactant to product. rsc.org

Illustrative DFT Data for a Hypothetical Reaction Step The table below illustrates the type of data generated from a DFT calculation for a single reaction step, showing the relative energies of the involved species.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactants Starting materials0.0
TS1 First Transition State+21.5
Intermediate A stable, but transient, molecule-5.2
TS2 Second Transition State+15.8
Products Final materials-12.7

Note: This data is illustrative and does not represent an actual calculated pathway for this compound.

Energy and charge transfer are fundamental processes that dictate the electronic and optical properties of molecules. Charge transfer refers to the movement of electronic charge from one part of a molecule to another or between molecules, a process central to chemical reactions and the function of electronic materials. acs.org DFT calculations can model these mechanisms by analyzing the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In diaryl ureas, the central urea group and the aromatic tolyl rings create a conjugated system where charge transfer can occur upon electronic excitation. mdpi.comnih.gov Understanding these pathways is crucial for applications in materials science, such as in the design of organic semiconductors or photocatalysts where efficient charge separation and transport are desired. scdi-montpellier.fr

Semiempirical Methods in Conformational Analysis

The flexibility of this compound arises from the possible rotations around the bonds connecting the urea nitrogen atoms to the tolyl rings. This results in multiple possible spatial arrangements, or conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com

Due to the computational expense of exploring the full conformational space with high-level methods, semiempirical methods are often employed. rsc.org These methods simplify the quantum mechanical calculations by incorporating parameters derived from experimental data, making them significantly faster than ab initio or DFT approaches. vulcanchem.com This efficiency allows for the scanning of a large number of potential structures to identify low-energy conformers. researchgate.net For a molecule like this compound, semiempirical methods can quickly map the potential energy surface related to the rotation of the tolyl groups, providing crucial insights into its structural dynamics. mdpi.com

Illustrative Conformational Energy Data The following table provides a hypothetical example of results from a semiempirical conformational analysis, showing the relative stability of different arrangements of the tolyl rings.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
A 30350.0 (Most Stable)
B 301501.2
C 1501552.5
D 90904.8

Note: This data is for illustrative purposes only.

Molecular Dynamics Simulations (e.g., All-Atom Simulations for Host-Guest Systems)

While quantum chemical methods are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations provide a way to observe the motion of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes like protein folding, ligand binding, and the behavior of materials. tue.nl

For this compound and its derivatives, MD simulations are particularly valuable for investigating their role in host-guest chemistry. mdpi.comnih.gov The urea moiety is well-known for its ability to form strong hydrogen bonds, making urea-containing molecules excellent candidates for acting as hosts that can bind to specific guest molecules. acs.orgtue.nl

In an all-atom MD simulation of a host-guest system, every atom of the host (e.g., a receptor containing a diaryl urea unit), the guest, and the surrounding solvent is explicitly modeled. mdpi.com The simulation can reveal:

Binding Modes: The preferred orientation of the guest molecule when it binds to the host.

Binding Stability: The strength and duration of the host-guest interaction over time.

Thermodynamic Parameters: Free energies of binding can be calculated to quantify the affinity between the host and guest. mdpi.com

Role of Solvent: The influence of water or other solvent molecules on the binding process.

Such simulations have been used to study various urea-containing host systems, providing critical insights into the forces—such as hydrogen bonding and π-π stacking—that drive molecular recognition. mdpi.comnih.gov

Modeling of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Elucidation and Interaction Analysis

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, offering deep insights into its structure and interactions. researchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic data, which can then be compared with experimental findings for validation and detailed analysis. nih.govnih.gov

For vibrational spectroscopy, theoretical calculations using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, can predict the infrared (IR) and Raman spectra. nih.govnih.gov These calculations help in assigning specific vibrational modes to the observed spectral bands. nih.gov For this compound, key vibrations include the N-H stretching and bending modes, C=O (carbonyl) stretching, and aromatic C-H and C-C vibrations. mdpi.com For instance, the carbonyl group's stretching vibration is a particularly strong and characteristic band in the IR spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts are reliably predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govmdpi.com Calculations can determine the chemical shifts for both ¹H and ¹³C nuclei, which are then compared to experimental spectra recorded in solvents like DMSO-d₆. mdpi.com For this compound, experimental ¹H NMR data shows signals for methyl protons around δ 2.25 ppm and aromatic protons in the δ 6.8–7.2 ppm range. vulcanchem.com The carbonyl carbon signal appears between δ 155–158 ppm in the ¹³C NMR spectrum. vulcanchem.com Computational models aim to reproduce these values, and discrepancies can point to specific intermolecular interactions or conformational effects in solution. scielo.org.za

The electronic absorption properties are investigated using Time-Dependent DFT (TD-DFT), which calculates the electronic transitions responsible for UV-Vis absorption bands. nih.govnih.gov The absorption spectra of aryl-substituted ureas feature bands related to benzenoid absorption and conjugation within the chromophore. cdnsciencepub.com The position and intensity of these bands are influenced by the substitution pattern on the phenyl rings. cdnsciencepub.com For sym-diarylureas, the molar extinction coefficients are typically much higher than for monoarylureas. cdnsciencepub.com Computational models can simulate these spectra in different solvents, providing insights into solute-solvent interactions. mdpi.com

Table 1: Computational and Experimental Spectroscopic Data for this compound and Related Compounds

Spectroscopic Technique Functional Group/Atom Typical Experimental Range Computational Method for Prediction
FT-IR Carbonyl (C=O) Stretch~1630-1680 cm⁻¹DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov
FT-IR Amine (N-H) Stretch~3300-3500 cm⁻¹DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov
¹H NMR Methyl Protons (-CH₃)δ 2.25 ppm vulcanchem.comGIAO (Gauge-Independent Atomic Orbital) nih.govmdpi.com
¹H NMR Amine Protons (-NH)δ 7.0 - 9.0 ppmGIAO (Gauge-Independent Atomic Orbital) nih.govmdpi.com
¹³C NMR Carbonyl Carbon (C=O)δ 155–158 ppm vulcanchem.comGIAO (Gauge-Independent Atomic Orbital) nih.govmdpi.com
UV-Vis π → π* Transitions~240-280 nm cdnsciencepub.comTD-DFT (Time-Dependent DFT) nih.govnih.gov

Theoretical Studies of Proton Transfer Processes and Isotope Effects

The two N-H groups of the urea moiety in this compound are capable of acting as hydrogen bond donors, making them central to studies of proton transfer dynamics. Theoretical formulations have been developed to calculate the rates and kinetic isotope effects (KIEs) of such processes, providing fundamental insights into reaction mechanisms. nih.govresearchgate.net These studies are particularly relevant for understanding how this compound might interact with other molecules in biological or materials science contexts.

A key area of investigation is Proton-Coupled Electron Transfer (PCET), where the transfer of a proton and an electron occur in a concerted or stepwise manner. nih.gov Theoretical models can elucidate the physical basis for experimentally observed reaction rates and KIEs. nih.gov The KIE, which compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), is a sensitive probe of the transition state. nih.gov For example, theoretical studies on certain metal complexes have shown that the magnitude of the KIE is strongly dependent on the proton donor-acceptor distance, with larger distances often leading to larger KIE values. nih.gov

In the context of this compound, computational studies can model the transfer of a proton from one of its N-H groups to a proton acceptor. Such models can predict the energy barrier for this transfer and how it changes upon deuteration. Isotopic substitution with deuterium (B1214612) often leads to more structured and rigid hydrogen bond networks, which can hinder proton migration. researchgate.net This effect has been studied in solvent systems, where the replacement of H₂O with D₂O can significantly alter the kinetics of excited-state proton transfer (ESPT). researchgate.net These computational approaches allow researchers to explore whether a proton transfer involving the urea group is a concerted process or proceeds through a stable intermediate state. fu-berlin.de

Table 2: Key Concepts in Theoretical Studies of Proton Transfer

Phenomenon / Concept Theoretical Approach Relevance to this compound
Proton Transfer Barrier DFT, Ab initio calculationsDetermines the energy required to transfer a proton from the N-H group to an acceptor.
Proton-Coupled Electron Transfer (PCET) PCET Theory, Vibronic Coupling Models nih.govresearchgate.netDescribes reactions where proton transfer is linked to electron transfer, relevant for redox processes.
Kinetic Isotope Effect (KIE) Transition State Theory, Quantum DynamicsComparing H vs. D transfer rates from the N-H group provides insight into the transfer mechanism. nih.gov
Solvent Effects QM/MM, Molecular Dynamics (MD)Simulates how solvent molecules (e.g., H₂O vs. D₂O) mediate proton transfer from the urea. researchgate.net
Hydrogen Bond Dynamics MD Simulations, Car-Parrinello MDInvestigates the strength and lifetime of hydrogen bonds formed by the urea N-H groups.

Computational Design and Prediction of Novel Urea-Based Functional Materials

The structural characteristics of this compound, namely its two hydrogen bond donor sites and rigid aromatic framework, make it an attractive building block for the computational design of functional materials. researchgate.net Computational methods enable a "materials-by-design" approach, where the properties of a material are predicted before its synthesis. researchgate.net

One prominent application is in the design of molecularly imprinted polymers (MIPs) for selective molecular recognition. acs.org In this process, a functional monomer like a vinyl-substituted diarylurea is polymerized in the presence of a template molecule. acs.org Computational modeling, including DFT and molecular dynamics (MD) simulations, plays a crucial role in this design process. acs.org These simulations can predict the stability of the complex formed between the urea monomer and the template molecule (e.g., an anion like phosphate (B84403) or sulfate) in a prepolymerization mixture. acs.org By calculating binding energies and analyzing interaction geometries, researchers can screen different urea derivatives to find the one with the highest affinity and selectivity for a specific target, thereby guiding the synthesis of a highly effective MIP. acs.org

Another area is crystal engineering, where computational studies are used to predict and control the solid-state packing of molecules to achieve desired material properties. researchgate.net The persistent N-H···O=C hydrogen bonds in diarylureas are robust building blocks for creating specific supramolecular architectures like one-dimensional chains. researchgate.net First-principle calculations and Hirshfeld surface analysis can be used to understand and quantify the intermolecular interactions, including hydrogen bonding and π-π stacking, that govern the crystal structure. researchgate.net By modifying the substituents on the tolyl rings of this compound, computational models can predict how these changes will affect the crystal packing, potentially leading to the design of new materials with tailored optical or mechanical properties. The use of this compound as a precursor in polyurea coatings is a practical example of its role in materials science. vulcanchem.com

Table 3: Computational Workflow for Designing a Urea-Based Functional Material

Step Objective Computational Methods Example Application
1. Target Definition Define the desired function of the material.-Create a sensor for detecting phosphate ions. acs.org
2. Monomer Selection Choose a suitable urea-based building block.-Select a derivative of this compound with polymerizable groups. acs.org
3. Interaction Modeling Predict the binding affinity and selectivity of the monomer for the target.DFT, Molecular Dynamics (MD), QM/MM acs.orgSimulate the complex between the urea monomer and a phosphate anion to calculate binding free energy.
4. Solid-State Prediction Predict the crystal packing and resulting bulk properties.Crystal Structure Prediction, Hirshfeld Surface Analysis, DFT researchgate.netPredict the packing arrangement to optimize for non-linear optical properties or mechanical stability.
5. Performance Simulation Simulate the behavior of the final material.Finite Element Analysis, MD Simulations researchgate.netModel the response of the designed polymer to the presence of the target anion.
6. Synthesis & Validation Synthesize the predicted material and test its properties.Experimental Spectroscopy (NMR, IR), X-ray DiffractionCompare experimental results with computational predictions to refine the models.

Applications in Materials Science and Biomedical Fields Research Oriented

Applications in Materials Science: Crafting Functional Materials

The unique molecular architecture of sym-Di-o-tolylurea, characterized by a central urea (B33335) moiety flanked by two ortho-substituted tolyl groups, imparts specific properties that are being harnessed in the development of specialized polymeric materials.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. These "plastic antibodies" are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. nih.gov The urea functionality, with its hydrogen bond donor and acceptor capabilities, is a valuable component in the design of functional monomers for MIPs. mdpi.comnih.govresearchgate.net

While direct studies specifying this compound as a functional monomer are not extensively documented, the principles of MIP synthesis suggest its potential utility. The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating the formation of a stable pre-polymerization complex with a template molecule. The tolyl groups would contribute to the formation of a well-defined, sterically-hindered cavity upon polymerization and subsequent removal of the template. This would enable the resulting MIP to selectively recognize and bind the target molecule from a complex mixture. The selection of appropriate functional monomers is crucial for the molecular recognition capabilities of the MIP. mdpi.comresearchgate.net

Organic Chromophores and Photoprotectors

The incorporation of urea moieties into organic molecules can influence their photophysical properties. While specific research on this compound as an organic chromophore or photoprotector is limited, the general class of diaryl ureas has been investigated for such applications. The electronic structure of the diaryl urea motif, with its delocalized π-system across the aromatic rings and the urea linkage, can give rise to absorption and emission of light.

Further research into the photostability and excited-state dynamics of this compound and its derivatives could reveal its potential as a photoprotector or as a building block for more complex chromophoric systems. The ortho-tolyl groups may influence the molecule's conformation and, consequently, its electronic properties, offering a route for tuning its photophysical behavior.

Pharmaceutical and Drug Discovery Research: A Scaffold for Therapeutic Innovation

The diaryl urea scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets with high affinity and selectivity. nih.gov This has led to the development of numerous diaryl urea-containing compounds with a wide range of therapeutic applications.

Structural Motifs in Biologically Significant Compounds

The aromatic rings of the diaryl urea structure provide a scaffold for further functionalization, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. mdpi.com The substitution pattern on these rings can influence the molecule's potency, selectivity, and metabolic stability.

Late-Stage Functionalization of Complex Drug Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of their synthesis. nih.govresearchgate.net This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). ethz.chresearchgate.net The introduction of a urea moiety, including structures related to this compound, into a drug candidate can significantly alter its biological activity and properties.

Recent synthetic methodologies have been developed to enable the late-stage introduction of urea functionalities into complex molecules under mild reaction conditions. These advancements provide medicinal chemists with valuable tools to fine-tune the properties of lead compounds and accelerate the drug discovery process.

Design of Therapeutic Agents

The diaryl urea scaffold has been extensively utilized in the design of various therapeutic agents, demonstrating its versatility and effectiveness in targeting a range of diseases.

A significant number of diaryl urea derivatives have been developed as potent anti-cancer agents. mdpi.comnih.govmdpi.comuniroma1.it Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. nih.gov The diaryl urea motif often plays a crucial role in binding to the hinge region of the kinase domain, a common feature of type II kinase inhibitors. mdpi.com

For instance, the drug Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, features a diaryl urea core structure. nih.govresearchgate.net The design and synthesis of novel diaryl urea derivatives continue to be an active area of research in the quest for more effective and selective cancer therapies.

Diaryl Urea-Based Anti-Cancer Agent Target(s) Therapeutic Indication
SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, RAF kinases)Renal cell carcinoma, Hepatocellular carcinoma
RegorafenibMulti-kinase inhibitor (VEGFR, KIT, RET, RAF)Colorectal cancer, Gastrointestinal stromal tumors
LinifanibMulti-kinase inhibitor (VEGFR, PDGFR)Investigational

This table provides examples of clinically relevant anti-cancer drugs that contain the diaryl urea scaffold.

In addition to their applications in human medicine, diaryl urea derivatives have also found use in agriculture as herbicides. The structural features that confer biological activity in a pharmaceutical context can often be adapted for agrochemical purposes. The urea moiety in these compounds can interact with specific protein targets in plants, disrupting essential biological processes and leading to herbicidal activity. The design of new herbicidal agents based on the diaryl urea scaffold is an ongoing area of research aimed at developing more effective and environmentally benign crop protection solutions.

Research on this compound in Biosensor Development for Urea Recognition Remains Unexplored

Extensive searches of scientific literature and research databases have revealed no specific studies on the application of the chemical compound this compound in the development of biosensors for urea recognition. While the broader class of urea-based compounds has been investigated for their ability to act as receptors for various molecules, particularly anions, through hydrogen bonding, this research has not extended to the specific use of this compound for the direct detection of urea in a biosensor format.

The field of urea biosensors is well-established, with most research focusing on enzyme-based systems, primarily utilizing the enzyme urease. These biosensors typically detect the products of the enzymatic hydrolysis of urea, such as ammonia (B1221849) or changes in pH. Other research avenues in urea sensing include the development of non-enzymatic sensors using various nanomaterials and electrochemical methods.

However, the role of this compound as a recognition element in these or any other type of urea biosensor is not documented in the available scientific literature. Research into urea derivatives has predominantly been in the area of supramolecular chemistry, where they are designed as synthetic receptors for anions. For instance, studies have shown that aryl-substituted ureas can bind to anions like phosphate (B84403) and carboxylates. A notable example involves a bis-tolylurea derivative that was studied for its ability to control the diffusion of phosphate anions, demonstrating the interaction capabilities of the tolyl-urea moiety. Nevertheless, this application in anion recognition is distinct from the development of a biosensor for the neutral molecule urea.

Given the absence of research in this specific area, no detailed findings or data tables on the use of this compound for urea biosensors can be provided. The scientific community has not yet explored or reported on the potential of this particular compound for urea recognition within a biosensor context.

Advanced Analytical Methodologies for Characterization and Monitoring of Sym Di O Tolylurea

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a cornerstone in the analysis of sym-Di-o-tolylurea, offering non-destructive and highly informative data on its molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in both solution and solid states. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the chemical environment of the nuclei.

In ¹H NMR, the protons on the methyl groups of the tolyl substituents typically appear as a singlet. The aromatic protons on the tolyl rings resonate in a more downfield region, often exhibiting complex splitting patterns due to spin-spin coupling. The N-H protons of the urea (B33335) moiety are also observable and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the urea group is particularly characteristic, appearing at a significantly downfield chemical shift. The aromatic carbons and the methyl carbons also have distinct resonance signals. For instance, spectroscopic data for this compound have shown methyl protons at approximately δ 2.25 ppm and aromatic protons between δ 6.8–7.2 ppm, with the carbonyl carbon signal appearing in the range of δ 155–158 ppm. psu.edu

Solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. acs.org In the solid state, the conformation of the molecule and the hydrogen bonding network significantly influence the NMR signals. acs.orgresearchgate.net For substituted ureas, ssNMR can distinguish between different polymorphic forms and conformations, such as pseudotrans and pseudocis orientations, which affect the hydrogen bonding patterns (intermolecular vs. intramolecular). researchgate.net

Table 1: Typical NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference Compound/Note
¹HMethyl (CH₃)~2.19 - 2.25sym-N,N′-di(2-tolyl)guanidine ias.ac.in, this compound psu.edu
¹HAromatic (Ar-H)~6.8 - 7.2This compound psu.edu
¹HAmide (N-H)~5.60sym-N,N′-di(2-tolyl)guanidine ias.ac.in
¹³CCarbonyl (C=O)~155 - 158This compound psu.edu
¹³CAromatic (Ar-C)~120 - 140General range for tolyl groups
¹³CMethyl (CH₃)~17 - 20General range for tolyl groups

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of this compound, allowing for the identification of functional groups and the study of hydrogen bonding. mdpi.comwikipedia.org

IR spectroscopy is particularly sensitive to polar functional groups and is widely used to characterize the urea moiety. mdpi.com The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is a strong band usually observed between 1630 and 1695 cm⁻¹. The position of this band is highly sensitive to the extent and nature of hydrogen bonding. For instance, "free" urea carbonyl groups (not involved in hydrogen bonding) absorb around 1690 cm⁻¹, while "ordered" or strongly hydrogen-bonded carbonyls shift to lower wavenumbers, around 1635 cm⁻¹. mdpi.com The N-H bending (amide II) and C-N stretching vibrations also provide valuable structural information.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, is particularly useful for studying the non-polar bonds of the aromatic rings and the C-C framework. wikipedia.org It is also a powerful tool for in-situ reaction monitoring, as the intensity of specific Raman bands corresponding to reactants and products can be tracked over time to determine reaction kinetics and endpoints. uni-siegen.de For example, the aromatic ring breathing modes and C-H vibrations can be clearly observed. renishaw.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds.
Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Spectroscopy
N-H StretchUrea3200 - 3400IR
C-H Stretch (Aromatic)Tolyl3000 - 3100IR, Raman
C-H Stretch (Aliphatic)Methyl2850 - 3000IR, Raman
C=O Stretch (Amide I)Urea (Free)~1690IR mdpi.com
C=O Stretch (Amide I)Urea (Disordered H-bond)~1660IR mdpi.com
C=O Stretch (Amide I)Urea (Ordered H-bond)~1635IR mdpi.com
C=C Stretch (Aromatic)Tolyl1550 - 1630Raman s-a-s.org
N-H Bend (Amide II)Urea1510 - 1570IR
Ring BreathingTolyl~1000Raman renishaw.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₆N₂O, corresponding to a molecular weight of 240.3 g/mol . vulcanchem.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 240. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ureas involve cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the formation of a tolyl isocyanate radical cation or a tolylaminocarbonyl cation. Cleavage of the N-C(aryl) bond could result in a tolyl radical and a tolylaminocarbonyl cation, or a tolyl cation (m/z 91) and a tolyl isocyanate fragment. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by rearrangement of the tolyl cation, is often a stable and prominent peak in the mass spectra of tolyl-containing compounds. libretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound.
m/zPlausible Fragment IonFormulaNote
240[M]⁺•[C₁₅H₁₆N₂O]⁺•Molecular Ion
134[CH₃C₆H₄NCO]⁺•[C₈H₇NO]⁺•Tolyl isocyanate radical cation
133[CH₃C₆H₄NHCO]⁺[C₈H₈NO]⁺Tolylaminocarbonyl cation
107[CH₃C₆H₄NH₂]⁺•[C₇H₉N]⁺•o-Toluidine (B26562) radical cation
106[CH₃C₆H₄N]⁺•[C₇H₇N]⁺•Loss of CO from tolyl isocyanate
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion (from tolyl group) libretexts.org

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Binding Studies

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which arise from electronic transitions within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. chemicalbook.com The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax). For this compound, the presence of aromatic rings and the urea functionality, which are chromophores, leads to π → π* and n → π* transitions. libretexts.org The conjugation between the aromatic rings and the urea group influences the energy of these transitions and thus the λmax value. Increased conjugation generally shifts the λmax to longer wavelengths. masterorganicchemistry.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Secondary diarylureas, such as this compound, can exhibit strong fluorescence. psu.edu The fluorescence properties are often similar to the parent arene (in this case, toluene), suggesting that the emission originates from a π,π* singlet state. psu.edu Fluorescence spectroscopy is also a sensitive technique for studying binding interactions, as the fluorescence intensity or wavelength can change upon binding of the molecule to another species, such as a protein or a metal ion. rsc.org

Table 4: Electronic Spectroscopy Properties for Diarylureas.
TechniquePropertyObservation/FindingRelevance to this compound
UV-VisλmaxDependent on conjugation length; shifts to longer wavelengths with more conjugation. libretexts.orgmasterorganicchemistry.comExpected to show absorption due to π → π* transitions of the conjugated system.
FluorescenceEmissionSecondary diarylureas can be strongly fluorescent, resembling the parent arene. psu.eduLikely to be fluorescent, with emission characteristics related to the tolyl groups.
FluorescenceBinding StudiesChanges in fluorescence upon interaction can be used to determine binding constants. rsc.orgCan be employed to study its interactions with other molecules.

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of ureas. When coupled with a UV detector, such as a photodiode array (PDA) detector, HPLC can be used to assess peak purity by comparing the UV spectra across a single chromatographic peak. masterorganicchemistry.com Different column selectivities and mobile phase compositions can be employed to achieve optimal separation from impurities.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While some ureas can be thermally labile, GC-MS analysis of related phenylurea compounds has been successfully performed, suggesting its applicability to this compound, potentially after derivatization to increase volatility and thermal stability. researchgate.netmdpi.com GC provides high-resolution separation, and the coupled MS detector allows for the identification of the separated components based on their mass spectra. mdpi.com

Table 5: Chromatographic Methods for the Analysis of this compound.
TechniqueDetectorApplicationKey Parameters
HPLCUV/PDAPurity assessment, quantificationStationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength
GCMS, FIDMixture analysis, identification of volatile impuritiesColumn type, temperature program, carrier gas flow rate

Crystallographic Techniques (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. researchgate.netacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained. researchgate.net

The crystal structure reveals crucial information about the conformation of the molecule and the intermolecular interactions that govern the crystal packing. For diarylureas, hydrogen bonding is a dominant intermolecular force. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes within the crystal lattice. researchgate.net The crystal structure of the related sym N,N′-di(2-tolyl)guanidine has been reported, providing a model for the likely packing of this compound. ias.ac.in Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample and to distinguish between different polymorphs. researchgate.net

Table 6: Crystallographic Data for Related Diaryl Compounds.
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
1,3-DiphenylureaOrthorhombicPna2₁N-H···O intermolecular hydrogen bonds researchgate.net
sym N,N′-di(2-tolyl)guanidine--Crystal structure reported (CCDC-723584) ias.ac.in
N¹,N¹-dimethyl-N²-(2-hydroxy-4-nitrophenyl)urea--Intermolecular hydrogen bonding for pseudotrans orientation researchgate.net

Advanced Titration Studies for Stoichiometry and Binding Constant Determination in Supramolecular Systems

In the realm of supramolecular chemistry, the precise characterization of host-guest interactions is paramount. For systems involving this compound and its derivatives, advanced titration methodologies are indispensable for elucidating the stoichiometry of the resulting complexes and quantifying their binding affinities. These techniques, which include Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Visible (UV-Vis) titration, provide detailed insights into the thermodynamic and structural aspects of complex formation.

The quantification of interactions within supramolecular systems is most commonly achieved by titrating a solution of the host with the guest and monitoring the changes in a specific physical property. soton.ac.ukresearchgate.net The choice of method often depends on the specific properties of the molecules involved, such as the presence of chromophores for UV-Vis spectroscopy or suitable nuclei for NMR spectroscopy. researchgate.net A critical aspect of these studies is the careful selection of the stoichiometric binding model and the use of non-linear regression methods for data analysis to ensure the reliability of the determined association constants. soton.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Titration

¹H NMR titration is a powerful technique for studying the non-covalent interactions of this compound with various guest molecules, particularly anions. The urea NH protons are highly sensitive to their chemical environment and typically form hydrogen bonds with anionic guests. This interaction leads to a significant downfield shift in the resonance of these protons in the ¹H NMR spectrum, providing a direct probe for the binding event. irb.hr

By systematically adding aliquots of a guest species to a solution of the urea-based host, a series of NMR spectra are recorded. The changes in the chemical shifts (Δδ) of the NH protons are then plotted against the molar ratio of the guest to the host. rsc.org The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2, or more complex equilibria) using non-linear regression analysis to determine the association constant (Kₐ). nih.govresearchgate.net

For instance, in studies of aromatic sulfonylurea derivatives, ¹H NMR titrations in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and acetonitrile (B52724) have been effectively used to investigate the binding of various anions. irb.hr The titration curves for receptors with a single binding site were successfully processed assuming a 1:1 complex stoichiometry. irb.hr However, for derivatives possessing two sulfonylurea binding sites, the formation of both 1:1 and 1:2 (receptor:anion) complexes was observed. irb.hr The presence of strongly basic anions like acetate (B1210297) or dihydrogen phosphate (B84403) can lead to deprotonation of the urea moiety, which complicates the binding analysis. irb.hr

Table 1: Representative Data from ¹H NMR Titration of a Urea-Based Receptor with Anions

Guest AnionHost Concentration (mM)SolventObserved Chemical Shift Change (Δδ) of NH proton (ppm)StoichiometryAssociation Constant (Kₐ) (M⁻¹)
Chloride (Cl⁻)2.0DMSO-d₆1.51:11.8 x 10³
Benzoate (PhCO₂⁻)2.0DMSO-d₆2.11:15.2 x 10³
Dihydrogen Phosphate (H₂PO₄⁻)2.0DMSO-d₆3.51:1 & 1:2K₁ = 7.5 x 10³, K₂ = 2.3 x 10³

Note: This table presents illustrative data based on findings for related urea-based supramolecular systems to demonstrate the type of information obtained from NMR titration experiments. The data does not represent actual experimental results for this compound.

Job's plot analysis, which involves varying the mole fraction of the host and guest while keeping the total concentration constant, can also be employed to determine the stoichiometry of the complex. rsc.org

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgcost-nectar.eu This allows for the simultaneous determination of the binding constant (Kₐ), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding from a single experiment. wikipedia.orgrsc.org Consequently, ITC provides a complete thermodynamic profile of the interaction. rsc.org

In a typical ITC experiment, a solution of the guest is titrated into a solution of the host molecule (e.g., this compound) in a sample cell, while a reference cell contains the same buffer. wikipedia.org As the guest is injected, the heat of interaction is measured by detecting the temperature difference between the sample and reference cells. wikipedia.org The resulting data is a plot of heat change per injection versus the molar ratio of the guest to the host.

The shape of the titration curve provides the necessary information for determining the thermodynamic parameters. The initial injections, where the host is in excess, give a measure of the binding enthalpy (ΔH). As the host becomes saturated, the curve plateaus. The stoichiometry of the binding is determined from the inflection point of the curve, and the binding affinity (Kₐ) is calculated from the steepness of the binding isotherm. nih.gov

Table 2: Thermodynamic Parameters for Anion Binding to a Supramolecular Host Determined by ITC

Guest AnionStoichiometry (n)Binding Constant (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Sulfate (B86663) (SO₄²⁻)12.5 x 10⁵-5.52.0-7.5
Acetate (CH₃COO⁻)11.4 x 10⁴-3.22.5-5.7
Chloride (Cl⁻)18.0 x 10²-1.82.1-3.9

Note: This table contains representative data for a generic supramolecular system to illustrate the comprehensive thermodynamic information obtainable from ITC. The values are not specific to this compound.

ITC is particularly valuable for its ability to study interactions without the need for chemical labeling or modification of the interacting species. rsc.org It is considered a gold-standard technique for characterizing binding processes in solution. cost-nectar.eu

UV-Visible (UV-Vis) Titration

UV-Vis titration is another common method for determining binding constants and stoichiometry, provided that the complexation event results in a change in the UV-Vis absorption spectrum. frontiersin.orgnsf.gov This change can be a shift in the absorption maximum (λₘₐₓ) or a change in the molar absorptivity. For urea-based receptors like this compound, the incorporation of a chromophoric unit, such as a nitrophenyl group, into the molecular structure allows for the use of this technique. frontiersin.org

In a UV-Vis titration, the absorbance of a solution of the host is monitored as a guest solution is incrementally added. frontiersin.org The changes in absorbance at a specific wavelength are plotted against the concentration of the added guest. The resulting data is then fitted to a suitable binding model to extract the association constant. frontiersin.org The stoichiometry of the complex can often be determined using a Job's plot, where the absorbance is plotted against the mole fraction of one of the components. semanticscholar.org

For example, studies on molecular clefts containing nitrophenyl units as chromophores have successfully employed UV-Vis titration to evaluate their binding interactions with various anions in DMSO. frontiersin.org The binding constants (log K) were determined by fitting the titration data to a 1:1 binding model. frontiersin.org

Table 3: Illustrative UV-Vis Titration Data for Anion Binding to a Chromophoric Urea Receptor

Guest AnionInitial λₘₐₓ (nm)Final λₘₐₓ (nm)StoichiometryBinding Constant (Kₐ) (M⁻¹)
Fluoride (F⁻)3504201:13.2 x 10⁴
Acetate (CH₃COO⁻)3504151:11.8 x 10⁴
Dihydrogen Phosphate (H₂PO₄⁻)3504051:19.5 x 10³

Note: The data in this table is hypothetical and serves to illustrate the results obtained from a UV-Vis titration study of a chromophore-containing urea-based receptor. It is not specific to this compound.

The reliability of binding constants determined from spectrophotometric titrations can be significantly improved by using global analysis, which involves the simultaneous non-linear regression modeling of data from multiple wavelengths. nsf.gov

Conclusion and Future Research Perspectives for Sym Di O Tolylurea

Summary of Key Academic Contributions and Unanswered Questions

The study of sym-di-o-tolylurea, a symmetrical diarylurea, has yielded significant insights primarily in the fields of materials science and synthetic chemistry. A key academic contribution is its application as a monomer or precursor in polymer synthesis, particularly for polyureas, where its symmetrical structure is noted to enhance cross-linking and mechanical stability. vulcanchem.com Research has also established fundamental methods for its synthesis, such as the reaction of o-toluidine (B26562) with phosgene (B1210022) or the heating of o-toluidine with urea (B33335). vulcanchem.comsciencemadness.org In the broader context of urea derivatives, related compounds have been successfully employed as additives to improve the efficiency and stability of perovskite solar cells, suggesting a potential role for this compound in advanced photovoltaics. acs.org Furthermore, the urea moiety is a known building block in supramolecular chemistry, and studies on similar structures demonstrate the potential for creating complex, self-assembling systems. acs.orgacs.org

Despite these contributions, significant unanswered questions remain, defining the frontiers of future research. A major gap exists in the understanding of its biological activities. While numerous studies document the potent pharmacological properties of other substituted urea derivatives—including anticancer, central nervous system, and enzyme-inhibiting activities—the biological profile of this compound itself remains largely unexplored. mdpi.comacs.orgresearchgate.net Its structural similarity to compounds that exhibit biofilm inhibition suggests potential, but direct experimental evidence is lacking. vulcanchem.com Another open question pertains to its full potential in advanced materials. While its role as a polymer precursor is known, its specific contributions to optical, electronic, or stimuli-responsive properties in functional materials have not been deeply investigated. vulcanchem.com Finally, while classic synthesis methods are established, the development of more sustainable, "green" synthetic routes, perhaps utilizing carbon dioxide as a C1 source as seen with other urea derivatives, is an area ripe for investigation. aist.go.jptandfonline.com

Potential for Interdisciplinary Research Collaborations

The existing knowledge gaps and established properties of this compound create a fertile ground for interdisciplinary research collaborations.

Chemistry and Materials Science: A collaboration between synthetic organic chemists and materials scientists could lead to the design and synthesis of novel polymers and supramolecular assemblies. Chemists could functionalize the tolyl rings or the urea backbone, while materials scientists could characterize the resulting materials' mechanical, thermal, and photophysical properties for applications ranging from high-performance coatings to advanced optoelectronics. vulcanchem.comacs.org The development of light-responsive systems, where the molecule's conformation and binding properties are controlled externally, is a particularly promising area for such a partnership. acs.org

Medicinal Chemistry and Pharmacology: The structural motifs of this compound are present in many biologically active molecules. A partnership between medicinal chemists and pharmacologists is essential to systematically evaluate its potential as a therapeutic agent. This would involve synthesizing a library of derivatives and screening them for activity against various biological targets, such as protein kinases, proteases, or microbial enzymes, building upon findings from related urea compounds. acs.orgresearchgate.net

Chemical Engineering and Environmental Science: The challenge of carbon capture and utilization (CCU) provides an opportunity for collaboration between chemical engineers and chemists. Research into catalytic systems that can produce urea derivatives directly from low-concentration CO2 and amines is ongoing. aist.go.jp Applying this technology to synthesize this compound could transform it from a petrochemical-derived compound into a value-added chemical synthesized via a carbon-capture pathway.

Computational Chemistry and Experimental Science: Theoretical and computational chemists can play a crucial role across all these areas. By modeling the interactions of this compound with biological macromolecules, predicting the properties of derived polymers, or elucidating reaction mechanisms for its synthesis, computational studies can guide experimental efforts, saving time and resources.

Identification of Promising Avenues for Future Investigation of this compound

Building on the current understanding and identified knowledge gaps, several promising avenues for future investigation can be outlined.

Systematic Biological and Pharmacological Screening: A comprehensive investigation into the bioactivity of this compound is a high-priority research direction. Given the established anticancer and enzyme-inhibiting properties of many diarylurea compounds, it is critical to screen this compound against a diverse panel of cancer cell lines and pharmacologically relevant enzymes. researchgate.net Its potential as an antimicrobial or biofilm inhibitor, as suggested by analogues, also warrants dedicated study. vulcanchem.com

Development of Functional Materials: Research should focus on incorporating this compound into advanced functional materials. This includes:

Smart Polymers: Creating polymers that respond to external stimuli such as light, heat, or pH, leveraging the hydrogen-bonding capabilities of the urea group.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, particularly in reactions where hydrogen bonding can stabilize transition states, such as in borylation reactions. oup.com

Perovskite Solar Cells: Directly testing its efficacy as a passivating agent or additive to enhance the performance and longevity of perovskite-based photovoltaic devices. acs.org

Advanced Supramolecular Chemistry: The self-assembly properties driven by the urea moiety's hydrogen-bonding sites are underexplored. Future work could focus on designing and constructing complex supramolecular architectures, such as capsules, gels, or liquid crystals, where this compound serves as a key building block. acs.orgacs.org

Sustainable Synthesis and Derivatization: There is a compelling need to develop greener and more efficient synthetic protocols. This includes exploring transition-metal-catalyzed or photocatalytic methods that avoid harsh reagents like phosgene. tandfonline.com Furthermore, developing synthetic strategies for the selective functionalization of the tolyl rings would open the door to a vast library of new derivatives with tailored properties for various applications.

Q & A

Q. What methodological approaches are recommended for determining the solubility profile of sym-Di-o-tolylurea in various solvents?

To assess solubility, use a gravimetric or spectroscopic method under controlled temperature and pH. Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO), filter to remove undissolved particles, and quantify dissolved compound via UV-Vis spectroscopy or HPLC. Validate results with triplicate measurements and statistical analysis (e.g., standard deviation) to ensure reproducibility .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Optimize reaction conditions (e.g., molar ratios of o-toluidine and urea derivatives, catalyst type, and reaction time) using a factorial design approach. Purify the product via recrystallization or column chromatography, and confirm purity through melting point analysis, NMR (¹H/¹³C), and HPLC. Document all steps rigorously, including solvent selection and waste management, adhering to guidelines for experimental reproducibility .

Q. What characterization techniques are essential to confirm the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

  • FT-IR : Verify urea C=O and N-H stretches (1650–1700 cm⁻¹ and 3200–3400 cm⁻¹).
  • NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm) and carbonyl carbon (δ 155–160 ppm).
  • Mass spectrometry : Confirm molecular ion peak (M⁺) and fragmentation patterns. Cross-reference data with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct a systematic review to identify variables affecting outcomes (e.g., assay protocols, cell lines, or impurity profiles). Replicate key experiments under standardized conditions, including positive/negative controls. Perform meta-analysis to quantify heterogeneity and apply statistical models (e.g., random-effects) to reconcile discrepancies. Prioritize studies with rigorous purity validation (>95% by HPLC) .

Q. What strategies are effective for elucidating the reaction mechanism of this compound formation?

Use kinetic studies (e.g., rate determination via UV-Vis monitoring) and isotopic labeling (e.g., ¹⁵N-urea) to track intermediate species. Complement with computational modeling (e.g., Gaussian for transition state analysis) and in-situ spectroscopic techniques (e.g., Raman). Compare proposed mechanisms (e.g., nucleophilic substitution vs. condensation) against experimental data .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps), solubility parameters (Hansen solubility spheres), and thermodynamic stability. Validate predictions with experimental data using regression analysis. Tools like COSMO-RS can predict solvent compatibility, reducing trial-and-error in formulation studies .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound derivatives?

Employ a modular synthesis approach to systematically vary substituents (e.g., electron-withdrawing/donating groups on the aryl rings). Test derivatives in bioassays (e.g., enzyme inhibition) and correlate activity with calculated descriptors (e.g., logP, polar surface area). Use multivariate analysis (e.g., PCA or PLS) to identify critical structural motifs .

Data Analysis and Interpretation

Q. How should researchers address outliers in spectroscopic data during this compound characterization?

Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate potential causes (e.g., instrument calibration errors, sample contamination). Repeat measurements and compare with alternative techniques (e.g., X-ray crystallography for structural confirmation). Document all anomalies and corrective actions to ensure data integrity .

What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For pharmacological studies, apply PICO (Population: target organism/cell; Intervention: compound dosage; Comparison: controls; Outcome: measurable effect). Align questions with gaps identified in systematic literature reviews .

Q. How can researchers ensure ethical rigor in studies involving this compound toxicity testing?

Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and institutional animal care protocols. Include negative controls, blinded assessments, and power analysis to minimize animal use. Publish raw data in open-access repositories to facilitate reproducibility and meta-analyses .

Methodological Resources

  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailed procedural documentation, including reagent sources, instrumentation settings, and raw data archiving .
  • Data Analysis : Use tools like R or Python for statistical modeling and visualization. Reference the Extended Essay Guide’s standards for data presentation (e.g., significant figures, error bars) .
  • Literature Review : Leverage Google Scholar’s advanced search operators (e.g., site:.edu, intitle:"this compound") to identify peer-reviewed studies while avoiding non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.